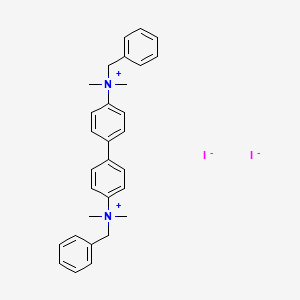
4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide is a chemical compound with the molecular formula C30H34N2I2. It is known for its unique structure, which consists of two benzyl groups attached to a biphenyl core through dimethylammonium linkages. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide typically involves the reaction of biphenyl with benzyldimethylamine in the presence of iodine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product.
Industrial Production Methods
Industrial production of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous monitoring: To ensure optimal reaction conditions
Purification steps: Including recrystallization and filtration to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of biphenyl derivatives with carboxylic acid groups
Reduction: Formation of biphenyl derivatives with amine groups
Substitution: Formation of azide-substituted biphenyl derivatives
Scientific Research Applications
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.
Modulate receptor function: By interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide can be compared with other similar compounds, such as:
4,4’-Biphenyldiamine: Lacks the benzyldimethylammonium groups, resulting in different chemical properties and applications.
Benzyltrimethylammonium iodide: Contains a single benzyl group and trimethylammonium, leading to variations in reactivity and biological activity.
The uniqueness of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide lies in its dual benzyl groups and biphenyl core, which confer distinct chemical and biological properties.
Properties
CAS No. |
24660-76-2 |
|---|---|
Molecular Formula |
C30H34I2N2 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
benzyl-[4-[4-[benzyl(dimethyl)azaniumyl]phenyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C30H34N2.2HI/c1-31(2,23-25-11-7-5-8-12-25)29-19-15-27(16-20-29)28-17-21-30(22-18-28)32(3,4)24-26-13-9-6-10-14-26;;/h5-22H,23-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
ODAUQSGHPYKFGK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](C)(C)CC4=CC=CC=C4.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


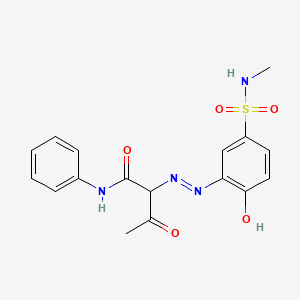




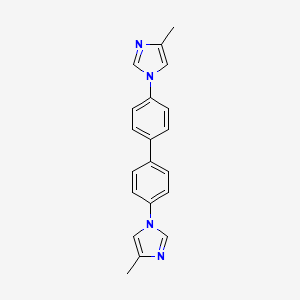
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
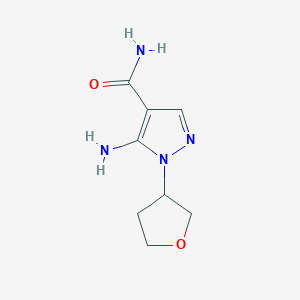
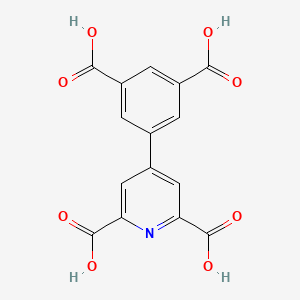
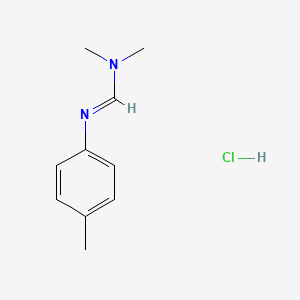
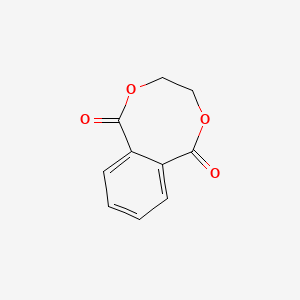
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

